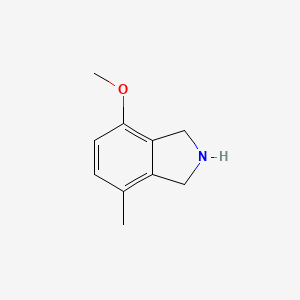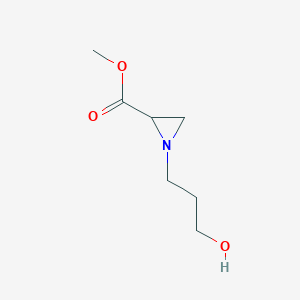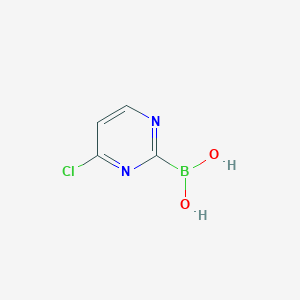![molecular formula C10H19N B11918818 6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)
6-Butyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is of significant interest in the field of medicinal chemistry due to its potential as a pharmacophore, which is a part of a molecule responsible for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-azaspiro[3.3]heptane can be achieved through various synthetic routes. One efficient method involves the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as an intermediate . This intermediate can be synthesized through a series of reactions including reduction, protection, ring closure, and oxidation . The reaction conditions typically involve the use of reagents such as lithium aluminum hydride for reduction, toluene sulfonyl for protection, and potash for ring closure .
Industrial Production Methods
Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Lithium aluminum hydride: for reduction reactions.
Toluene sulfonyl: for protection reactions.
Potash: for ring closure reactions.
Baeyer-Villiger monooxygenase: for oxidation reactions.
Major Products Formed
The major products formed from these reactions include γ-butyrolactone derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
Scientific Research Applications
6-Butyl-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Butyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This interaction can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
6-Butyl-2-azaspiro[3.3]heptane can be compared with other similar compounds such as:
2-Azaspiro[3.3]heptane: This compound lacks the butyl group, making it less hydrophobic and potentially altering its biological activity.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound includes a carboxylate group, which can influence its reactivity and solubility.
2-Oxa-6-azaspiro[3.3]heptane: The presence of an oxygen atom in the ring structure can significantly change the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which provide a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
6-butyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H19N/c1-2-3-4-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
UXFZGCGSEKENEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11918748.png)

![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)


![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)




